molecular formula C25H42Cl2N3O+ B11087182 1-(2-{[(3,6-Dichloropyridin-2-yl)carbonyl]amino}ethyl)-1-dodecylpiperidinium

1-(2-{[(3,6-Dichloropyridin-2-yl)carbonyl]amino}ethyl)-1-dodecylpiperidinium

Cat. No.: B11087182
M. Wt: 471.5 g/mol
InChI Key: SQUAAOAOHYSTDH-UHFFFAOYSA-O
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Description

1-(2-{[(3,6-Dichloropyridin-2-yl)carbonyl]amino}ethyl)-1-dodecylpiperidinium is a synthetic organic compound that belongs to the class of piperidinium derivatives. This compound is characterized by the presence of a dodecyl chain attached to a piperidinium ring, which is further substituted with a 3,6-dichloropyridin-2-yl carbonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(3,6-Dichloropyridin-2-yl)carbonyl]amino}ethyl)-1-dodecylpiperidinium typically involves a multi-step process. The initial step involves the preparation of the 3,6-dichloropyridin-2-yl carbonyl chloride, which is then reacted with an appropriate amine to form the corresponding amide. This intermediate is subsequently reacted with 1-dodecylpiperidine under suitable conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(3,6-Dichloropyridin-2-yl)carbonyl]amino}ethyl)-1-dodecylpiperidinium can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-(2-{[(3,6-Dichloropyridin-2-yl)carbonyl]amino}ethyl)-1-dodecylpiperidinium has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-{[(3,6-Dichloropyridin-2-yl)carbonyl]amino}ethyl)-1-dodecylpiperidinium involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved may vary depending on the specific application, but common targets include enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{[(3,6-Dichloropyridin-2-yl)carbonyl]amino}ethyl)-1-dodecylpiperidinium is unique due to its specific structural features, such as the presence of a long dodecyl chain and the piperidinium ring. These features contribute to its distinct physicochemical properties and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C25H42Cl2N3O+

Molecular Weight

471.5 g/mol

IUPAC Name

3,6-dichloro-N-[2-(1-dodecylpiperidin-1-ium-1-yl)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C25H41Cl2N3O/c1-2-3-4-5-6-7-8-9-10-12-18-30(19-13-11-14-20-30)21-17-28-25(31)24-22(26)15-16-23(27)29-24/h15-16H,2-14,17-21H2,1H3/p+1

InChI Key

SQUAAOAOHYSTDH-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCCCC[N+]1(CCCCC1)CCNC(=O)C2=C(C=CC(=N2)Cl)Cl

Origin of Product

United States

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